molecular formula C13H25Br2Cl2O7P2- B14624835 5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate CAS No. 59022-15-0

5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate

Katalognummer: B14624835
CAS-Nummer: 59022-15-0
Molekulargewicht: 586.0 g/mol
InChI-Schlüssel: RDEFPAKBHQYEQZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphate groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate involves multiple steps, including halogenation, phosphorylation, and etherification. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate involves interaction with molecular targets such as enzymes and receptors. The presence of halogen and phosphate groups allows it to form strong bonds with these targets, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: A simpler compound with similar halogenation but lacking the phosphate group.

    5-Bromo-2-chlorothiophene: Contains bromine and chlorine but has a thiophene ring instead of a phosphate group.

    Benzoic acid, 5-bromo-2-chloro-, ethyl ester: Similar halogenation but with an ester group.

Uniqueness

5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate is unique due to its complex structure, which includes multiple halogen atoms and a phosphate group. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

59022-15-0

Molekularformel

C13H25Br2Cl2O7P2-

Molekulargewicht

586.0 g/mol

IUPAC-Name

[5-bromo-2-[2-chloroethoxy(2-chloropropoxy)phosphoryl]hexan-2-yl] 2-bromoethyl phosphate

InChI

InChI=1S/C13H26Br2Cl2O7P2/c1-11(15)4-5-13(3,24-26(19,20)22-8-6-14)25(18,21-9-7-16)23-10-12(2)17/h11-12H,4-10H2,1-3H3,(H,19,20)/p-1

InChI-Schlüssel

RDEFPAKBHQYEQZ-UHFFFAOYSA-M

Kanonische SMILES

CC(CCC(C)(OP(=O)([O-])OCCBr)P(=O)(OCCCl)OCC(C)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.